(R)-4-(1-Aminoethyl)-1,2-benzenediol
Übersicht
Beschreibung
(R)-4-(1-Aminoethyl)-1,2-benzenediol, also known as (-)-Epinephrine or adrenaline, is a hormone and neurotransmitter that plays a vital role in the human body's response to stress. It is produced by the adrenal glands and acts on various organs and tissues to increase heart rate, blood pressure, and respiratory rate.
Wirkmechanismus
(R)-4-(1-Aminoethyl)-1,2-benzenediol acts by binding to adrenergic receptors, which are located on various organs and tissues throughout the body. There are two types of adrenergic receptors, alpha-adrenergic receptors, and beta-adrenergic receptors. Epinephrine binds to both types of receptors, and the physiological effects depend on the receptor type and the organ or tissue involved.
Biochemical and Physiological Effects:
(R)-4-(1-Aminoethyl)-1,2-benzenediol has various biochemical and physiological effects, including:
1. Increased Heart Rate: Epinephrine increases heart rate by stimulating the beta-adrenergic receptors in the heart.
2. Increased Blood Pressure: Epinephrine increases blood pressure by stimulating the alpha-adrenergic receptors in the blood vessels.
3. Bronchodilation: Epinephrine relaxes the muscles in the airways, leading to bronchodilation.
4. Glycogenolysis: Epinephrine stimulates the breakdown of glycogen in the liver, leading to an increase in blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-4-(1-Aminoethyl)-1,2-benzenediol has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Potency: Epinephrine is a potent hormone and neurotransmitter, making it useful in small quantities for lab experiments.
2. Versatility: Epinephrine has various physiological effects, making it useful in a wide range of lab experiments.
Some of the limitations include:
1. Instability: Epinephrine is unstable and can degrade quickly, making it challenging to work with in lab experiments.
2. Cost: Epinephrine can be expensive, making it challenging to use in large quantities.
Zukünftige Richtungen
There are several future directions for the research on (R)-4-(1-Aminoethyl)-1,2-benzenediol, including:
1. Epinephrine and Cancer: Recent studies have shown that epinephrine may play a role in the progression of cancer. Future research could focus on the relationship between epinephrine and cancer and the potential for epinephrine as a therapeutic target.
2. Epinephrine and Mental Health: Epinephrine plays a role in the regulation of mood, attention, and arousal. Future research could focus on the relationship between epinephrine and mental health disorders, such as depression and anxiety.
3. Epinephrine and Aging: Epinephrine levels decrease with age, and this may contribute to age-related diseases. Future research could focus on the role of epinephrine in aging and the potential for epinephrine as a therapeutic target for age-related diseases.
Conclusion:
(R)-4-(1-Aminoethyl)-1,2-benzenediol, or epinephrine, is a hormone and neurotransmitter that plays a vital role in the human body's response to stress. It has various scientific research applications, including the treatment of anaphylaxis and cardiac arrest. Epinephrine acts by binding to adrenergic receptors and has various biochemical and physiological effects. There are several advantages and limitations for lab experiments, and future research could focus on the relationship between epinephrine and cancer, mental health, and aging.
Synthesemethoden
(R)-4-(1-Aminoethyl)-1,2-benzenediol can be synthesized by the enzymatic conversion of norepinephrine, which is a neurotransmitter that is also produced by the adrenal glands. The enzyme dopamine beta-hydroxylase catalyzes the conversion of norepinephrine to epinephrine. The synthesis of epinephrine can also be achieved through chemical synthesis.
Wissenschaftliche Forschungsanwendungen
(R)-4-(1-Aminoethyl)-1,2-benzenediol has been extensively studied for its role in the human body's response to stress. It has also been used in various scientific research applications, including:
1. Treatment of Anaphylaxis: Epinephrine is commonly used in the treatment of anaphylaxis, which is a severe allergic reaction that can be life-threatening. It acts by relaxing the muscles in the airways and increasing blood pressure.
2. Cardiac Arrest: Epinephrine is also used in the treatment of cardiac arrest. It acts by increasing blood pressure and stimulating the heart to beat.
3. Neurotransmitter: Epinephrine acts as a neurotransmitter in the central nervous system and plays a role in the regulation of mood, attention, and arousal.
Eigenschaften
IUPAC Name |
4-[(1R)-1-aminoethyl]benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,10-11H,9H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLADORYGYPYJHO-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001274547 | |
Record name | 1,2-Benzenediol, 4-(1-aminoethyl)-, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001274547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
134856-03-4 | |
Record name | 1,2-Benzenediol, 4-(1-aminoethyl)-, (R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134856-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenediol, 4-(1-aminoethyl)-, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001274547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.